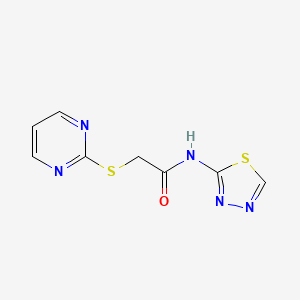
2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinylsulfanyl group and a thiadiazolyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinylsulfanyl intermediate, which is then reacted with a thiadiazolyl derivative under controlled conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, amines, and acylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to optimize reaction times and reduce energy consumption. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
- 2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-OXADIAZOL-2-YL)ACETAMIDE
- 2-(2-PYRIMIDINYLSULFANYL)-N-(1,3,4-TRIAZOL-2-YL)ACETAMIDE
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of sulfur and nitrogen heterocycles, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5OS2/c14-6(12-8-13-11-5-16-8)4-15-7-9-2-1-3-10-7/h1-3,5H,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBBUUBRJGDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
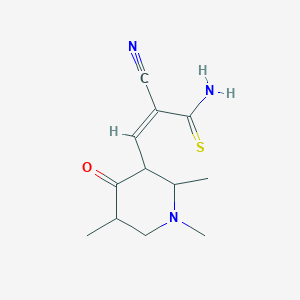
![4-({[4-Methoxy-3-(propan-2-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5458243.png)
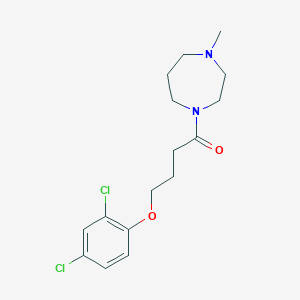
![1-(furan-2-carbonyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5458263.png)
![methyl 2-[(4-hydroxyphenyl)amino]-6-methyl-4-pyrimidinecarboxylate](/img/structure/B5458270.png)
![5-NITRO-6-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5458273.png)
![Methyl 4-[[2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B5458274.png)

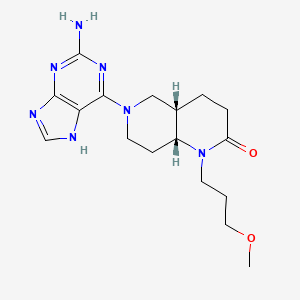
![2-[(2-methyl-2,7-diazaspiro[4.5]dec-7-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5458303.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(phenylthio)acetamide](/img/structure/B5458304.png)
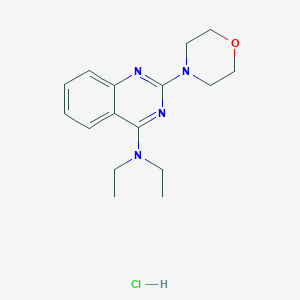
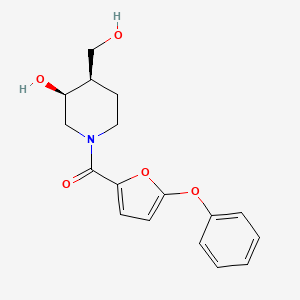
![N,N,4-trimethyl-3-{2-[methyl(2-methylprop-2-en-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5458326.png)
